molecular formula C16H17N3O5 B394250 (2E)-but-2-en-1-yl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

(2E)-but-2-en-1-yl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B394250
M. Wt: 331.32g/mol
InChI Key: HLMBJUUXHYFVEF-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-but-2-en-1-yl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a pyrimidine ring, a nitrophenyl group, and a butenyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-but-2-en-1-yl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the pyrimidine ring. This intermediate is then esterified with 2-butenyl alcohol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-but-2-en-1-yl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

(2E)-but-2-en-1-yl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-but-2-en-1-yl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrimidine ring can interact with nucleic acids and proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Butenyl 4-{4-aminophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Similar structure but with an amino group instead of a nitro group.

    2-Butenyl 4-{4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Contains a methoxy group instead of a nitro group.

Uniqueness

The presence of the nitrophenyl group in (2E)-but-2-en-1-yl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This uniqueness can be leveraged in designing specific biochemical probes and therapeutic agents.

Properties

Molecular Formula

C16H17N3O5

Molecular Weight

331.32g/mol

IUPAC Name

[(E)-but-2-enyl] 6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C16H17N3O5/c1-3-4-9-24-15(20)13-10(2)17-16(21)18-14(13)11-5-7-12(8-6-11)19(22)23/h3-8,14H,9H2,1-2H3,(H2,17,18,21)/b4-3+

InChI Key

HLMBJUUXHYFVEF-ONEGZZNKSA-N

SMILES

CC=CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)[N+](=O)[O-])C

Isomeric SMILES

C/C=C/COC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)[N+](=O)[O-])C

Canonical SMILES

CC=CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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